molecular formula C18H16N4O B6209533 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 2731009-68-8

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Katalognummer B6209533
CAS-Nummer: 2731009-68-8
Molekulargewicht: 304.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, also known as OXB-A, is an organic compound that has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research. OXB-A is a derivative of benzodiazepine, and is a heterocyclic compound composed of an oxazole ring and a benzodiazepine ring. It displays a wide range of biological activities and has been studied for its potential as a drug for treating various diseases.

Wissenschaftliche Forschungsanwendungen

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has also been found to possess antioxidant activity, which may be beneficial in the treatment of various diseases. In addition, 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Wirkmechanismus

The mechanism of action of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is not fully understood. However, it is thought to act by binding to the active site of the enzyme acetylcholinesterase, thus inhibiting its activity. Additionally, 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been found to interact with the benzodiazepine receptor, which is involved in the regulation of anxiety and other physiological processes.
Biochemical and Physiological Effects
2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is able to inhibit the enzyme acetylcholinesterase, thus increasing the levels of acetylcholine in the brain. This effect may be beneficial in the treatment of various neurological disorders. Additionally, 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been found to possess antioxidant activity, which may be beneficial in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been found to possess a variety of biochemical and physiological effects, making it a useful compound for studying a variety of biological processes. However, there are some limitations to the use of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine in laboratory experiments. For example, the mechanism of action of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is not fully understood, making it difficult to predict the effects of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine on different biological processes.

Zukünftige Richtungen

There are several potential future directions for the study of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine. Further research is needed to better understand the mechanism of action of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, and to identify potential therapeutic applications. Additionally, further research is needed to determine the effects of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine on other biochemical and physiological processes. Additionally, further research is needed to identify potential synergistic effects of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine with other compounds. Finally, further research is needed to identify potential adverse effects of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, and to develop strategies to mitigate these effects.

Synthesemethoden

The synthesis of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been studied extensively. It has been synthesized from the reaction of 1,3-dihydro-2H-benzodiazepin-2-one with 1-(3-chloropropyl)-3-phenyl-2-oxazol-5-amine. This reaction is carried out in an aqueous medium and yields 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine in a high yield. The product is then purified by column chromatography and recrystallization.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 1,3-benzodiazole ring followed by the attachment of the oxazole ring and the ethylamine group.", "Starting Materials": [ "2-nitroaniline", "o-phenylenediamine", "2-bromo-1-(2-nitrophenyl)ethan-1-one", "2-amino-5-bromo-1H-benzo[d][1,2,3]triazole", "2-bromoethan-1-amine", "2-bromo-5-(3-(1,3-oxazol-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole" ], "Reaction": [ "Nitration of 2-nitroaniline to form 2-nitroaniline-5-sulfonic acid", "Reduction of 2-nitroaniline-5-sulfonic acid to form o-phenylenediamine", "Condensation of o-phenylenediamine with 2-bromo-1-(2-nitrophenyl)ethan-1-one to form 2-(2-nitrophenyl)-1-(o-phenylenediamine)ethan-1-one", "Reduction of 2-(2-nitrophenyl)-1-(o-phenylenediamine)ethan-1-one to form 2-(2-aminophenyl)-1-(o-phenylenediamine)ethan-1-one", "Cyclization of 2-(2-aminophenyl)-1-(o-phenylenediamine)ethan-1-one with 2-amino-5-bromo-1H-benzo[d][1,2,3]triazole to form 2-{5-[3-(2-aminophenyl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-one", "Attachment of the oxazole ring by cyclization of 2-{5-[3-(2-aminophenyl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-one with 2-bromo-5-(3-(1,3-oxazol-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole", "Reduction of the resulting compound to form 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine" ] }

CAS-Nummer

2731009-68-8

Produktname

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Molekularformel

C18H16N4O

Molekulargewicht

304.3

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.